![molecular formula C3H7Cl2N B3272829 3-Chloroprop-2-en-1-amine hydrochloride CAS No. 574011-86-2](/img/structure/B3272829.png)
3-Chloroprop-2-en-1-amine hydrochloride
Overview
Description
3-Chloroprop-2-en-1-amine hydrochloride is a chemical compound that has been widely used in scientific research. This compound is also known as allylamine hydrochloride and has the chemical formula C3H8ClN. It is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of 3-Chloroprop-2-en-1-amine hydrochloride is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property has been exploited in the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloroprop-2-en-1-amine hydrochloride have not been extensively studied. However, it has been found to have low toxicity and is not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-Chloroprop-2-en-1-amine hydrochloride is its ease of synthesis. It is also relatively inexpensive and has a long shelf life. However, it is important to note that it is a highly reactive compound and should be handled with care. It should also be stored in a cool, dry place to prevent degradation.
Future Directions
There are several future directions for the use of 3-Chloroprop-2-en-1-amine hydrochloride in scientific research. One area of interest is the synthesis of new allylamine derivatives with improved antibacterial, antifungal, and antitumor properties. Another area of interest is the use of allylamine-based polymers in the development of drug delivery systems. Additionally, the mechanism of action of 3-Chloroprop-2-en-1-amine hydrochloride could be further studied to gain a better understanding of its reactivity and potential applications.
Conclusion:
In conclusion, 3-Chloroprop-2-en-1-amine hydrochloride is a useful compound in scientific research. It is easy to synthesize, relatively inexpensive, and has a long shelf life. It has been used in the synthesis of various compounds with antibacterial, antifungal, and antitumor properties. Its mechanism of action is not well understood, but it is believed to act as a nucleophile. While its biochemical and physiological effects have not been extensively studied, it has been found to have low toxicity. There are several future directions for the use of 3-Chloroprop-2-en-1-amine hydrochloride in scientific research, including the synthesis of new allylamine derivatives and the development of drug delivery systems.
Scientific Research Applications
3-Chloroprop-2-en-1-amine hydrochloride has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of allylamine derivatives, which have been found to have antibacterial, antifungal, and antitumor properties. It has also been used in the synthesis of allylamine-based polymers, which have been used in drug delivery systems.
properties
IUPAC Name |
(E)-3-chloroprop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGWQYYFUCZDP-TYYBGVCCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroprop-2-en-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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